molecular formula C13H10N2OS B12796408 Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide CAS No. 80008-60-2

Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide

Katalognummer: B12796408
CAS-Nummer: 80008-60-2
Molekulargewicht: 242.30 g/mol
InChI-Schlüssel: ZOZOUSKRHGOQHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused ring system that includes a pyrrole ring, a benzothiazepine ring, and a carboxamide group. The presence of these functional groups and the overall structure contribute to its diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions to form the fused ring system. For instance, the reaction of a substituted pyrrole with a benzothiazepine derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide involves its interaction with specific molecular targets. It can bind to DNA, thereby interfering with DNA replication and transcription processes. This binding is facilitated by the compound’s ability to fit into the minor groove of the DNA helix, forming stable complexes that inhibit the activity of enzymes involved in DNA metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolo[2,1-c][1,4]benzodiazepine: Known for its anticancer activity.

    Pyrrolo[1,2-a][1,4]benzodiazepine: Studied for its anti-HIV properties.

    Pyrrolo[1,2-d][1,4]benzodiazepine: Investigated for its neuroprotective effects.

Uniqueness

Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide is unique due to its specific ring structure and the presence of a carboxamide group, which imparts distinct chemical and biological properties. Its ability to interact with DNA and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Eigenschaften

CAS-Nummer

80008-60-2

Molekularformel

C13H10N2OS

Molekulargewicht

242.30 g/mol

IUPAC-Name

pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide

InChI

InChI=1S/C13H10N2OS/c14-13(16)12-8-9-4-3-7-15(9)10-5-1-2-6-11(10)17-12/h1-8H,(H2,14,16)

InChI-Schlüssel

ZOZOUSKRHGOQHO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N3C=CC=C3C=C(S2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.